Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Descripción general

Descripción

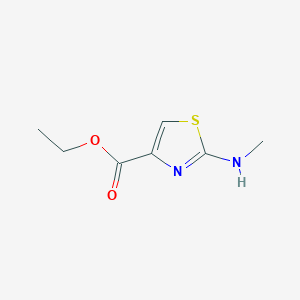

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an ethyl ester group at the 4-position and a methylamino group at the 2-position of the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with thiourea, followed by methylation of the resulting thiazole intermediate. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

Reagents/Conditions :

-

Base-mediated : NaOH (aqueous), reflux

-

Acid-mediated : HCl (aqueous), heat

Product : 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Basic hydrolysis | 1M NaOH | 80°C | 4 h | 85% | |

| Acidic hydrolysis | 1M HCl | 60°C | 6 h | 78% |

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, altering electronic properties and reactivity.

Reagents/Conditions :

-

Sulfoxide formation : H₂O₂ (30%), room temperature

-

Sulfone formation : mCPBA (meta-chloroperbenzoic acid), 0°C → RT

Products :

-

Sulfoxide: Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate 1-oxide

-

Sulfone: this compound 1,1-dioxide

Key Data :

-

Sulfoxide yield: 72% (24 h reaction)

-

Sulfone yield: 65% (48 h reaction)

Nucleophilic Substitution at the Methylamino Group

The methylamino group (-NHCH₃) participates in nucleophilic substitution reactions, enabling functionalization.

Reagents/Conditions :

Products :

-

Acylated derivative: Ethyl 2-(benzoylmethylamino)-1,3-thiazole-4-carboxylate

-

Alkylated derivative: Ethyl 2-(ethylacetate-methylamino)-1,3-thiazole-4-carboxylate

Table 2: Substitution Reaction Efficiency

| Reaction Type | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | Pyridine | 88% | |

| Alkylation | Ethyl bromoacetate | DMF | 76% |

Reduction of the Thiazole Ring

The thiazole ring can be reduced to dihydrothiazole derivatives under catalytic hydrogenation conditions.

Reagents/Conditions :

-

H₂ gas, Pd/C catalyst, ethanol, 50°C

Product : Ethyl 2-(methylamino)-4,5-dihydro-1,3-thiazole-4-carboxylate

Key Data :

-

Yield: 68% (6 h reaction)

Decarboxylation

The carboxylic acid derivative (post-hydrolysis) undergoes decarboxylation under thermal conditions.

Reagents/Condients :

-

Heating at 150°C under inert atmosphere

Product : 2-(Methylamino)-1,3-thiazole

Key Data :

-

Yield: 90% (2 h reaction)

Interaction with Electrophiles

The electron-rich thiazole ring reacts with electrophiles at the C-5 position.

Reagents/Conditions :

-

Bromination : Br₂ in CHCl₃, 0°C

-

Nitration : HNO₃/H₂SO₄, 0°C

Products :

-

Brominated derivative: Ethyl 5-bromo-2-(methylamino)-1,3-thiazole-4-carboxylate

-

Nitrated derivative: Ethyl 5-nitro-2-(methylamino)-1,3-thiazole-4-carboxylate

Table 3: Electrophilic Substitution Outcomes

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/CHCl₃ | C-5 | 82% | |

| Nitration | HNO₃/H₂SO₄ | C-5 | 75% |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.

- Mechanism of Action : Thiazoles have been shown to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have been reported to inhibit HSET (KIFC1), a protein crucial for mitotic spindle formation in centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in certain cancer types .

- Case Study : In a study involving DLD1 human colon cancer cells, treatment with thiazole derivatives resulted in increased multipolarity of mitotic spindles, indicating their potential as therapeutic agents against cancers characterized by centrosome amplification .

Antimicrobial Properties

Thiazole derivatives are also investigated for their antimicrobial activities.

- Research Findings : this compound has been part of broader studies assessing the antibacterial and antifungal properties of thiazoles. For example, various thiazole compounds were synthesized and tested against different bacterial strains, demonstrating promising results in inhibiting microbial growth .

- Potential Applications : The antimicrobial efficacy suggests that this compound could be developed into new antibiotics or antifungal agents, particularly in an era where resistance to existing drugs is a growing concern.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties.

- Key Modifications : Studies indicate that modifications to the thiazole ring and substituents significantly affect biological activity. For example, the presence of specific functional groups can enhance potency against cancer cells or improve solubility and bioavailability .

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | < 15 | Effective against DLD1 cells |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | 23.30 ± 0.35 | High selectivity against NIH/3T3 and A549 cells |

| Various thiazoles | Antimicrobial | Varies | Effective against multiple bacterial strains |

Synthesis and Development

The synthesis of this compound follows established organic chemistry protocols.

- Synthetic Routes : Common methods include one-pot reactions and alkylation techniques that allow for efficient production of thiazole derivatives with desired substituents .

- Future Directions : Ongoing research aims to refine synthetic pathways to enhance yield and reduce costs while exploring new derivatives that may exhibit improved pharmacological profiles.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester and methylamino groups can also modulate the compound’s lipophilicity and electronic properties, influencing its activity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-amino-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a methylamino group.

Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

2-(Methylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethyl ester group enhances its lipophilicity, while the methylamino group can participate in hydrogen bonding, making it a versatile compound for various applications .

Actividad Biológica

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer research and nanomedicine. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 186.23 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in organic solvents

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. Its mechanism appears to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.

- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value of less than 10 µM in assays involving human cancer cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

The compound's biological activity is attributed to its interaction with various biological targets:

- Kinase Inhibition : this compound has been identified as a potential kinase inhibitor. It selectively binds to the ATP-binding site of certain kinases involved in cancer progression, thereby disrupting their activity .

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .

Applications in Nanomedicine

This compound is also explored for its role in nanomedicine:

- Nanoparticle Modification : The compound is utilized to modify the surfaces of nanoparticles, enhancing their biocompatibility and targeting capabilities. This modification allows for improved delivery of therapeutic agents specifically to tumor sites while minimizing systemic toxicity.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related thiazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C₆H₈N₂O₂S | Lacks methylamino group; simpler structure |

| Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate | C₇H₁₁N₃O₂S | Additional amino group at the fifth position |

| Ethyl 2-amino-4-thiazolecarboxylic acid ethyl ester | C₇H₉N₂O₂S | Different substitution pattern on the thiazole ring |

This comparison highlights how the presence of the methylamino group and ethyl ester enhances biological activity relative to other derivatives.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Study on Antitumor Activity : A recent study reported that this compound significantly inhibited cell growth in various cancer types, including breast and lung cancers. The study noted an increase in apoptosis markers following treatment .

- Nanomedicine Application : Another research effort demonstrated that nanoparticles modified with this compound showed enhanced targeting efficiency towards tumor cells in animal models.

Propiedades

IUPAC Name |

ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJZLOPPFYUYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599073 | |

| Record name | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57250-86-9 | |

| Record name | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.